molecular formula C9H9BrO2 B2905934 2-(4-Bromo-2-methylphenyl)acetic acid CAS No. 853796-39-1

2-(4-Bromo-2-methylphenyl)acetic acid

Cat. No. B2905934
Key on ui cas rn: 853796-39-1
M. Wt: 229.073
InChI Key: PGVPTRWRGZKMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174974B2

Procedure details

To a solution of 16A (12 g, 56.8 mmol) in CCl4 (200 mL), acetonitrile (200 mL) and water (300 mL) at rt was added ruthenium (III) chloride hydrate (1.474 g, 7.11 mmol) and sodium periodate (48.6 g, 227 mmol). The suspension was stirred vigorously for 5.0 h. The solvent was removed under vacuum. The residue was filtered though wet CELITE®, washed with EtOAc. The mixture was further extracted with EtOAc (3×400 mL). The volume of organic layers was reduced to ca 500 mL, washed with sat. sodium sulfite/with conc. HCl (pH ca 2-3). The organic layer was dried over sodium sulfate and concentrated. After evaporation of solvent, 16B (11.47 g, 50.1 mmol, 88% yield) was obtained as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.27 (s, 3H) 3.60 (s, 2H) 7.04 (d, J=7.91 Hz, 1H) 7.28 (dd, J=8.13, 1.98 Hz, 1H) 7.32 (s, 1H).
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
48.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.474 g
Type
catalyst
Reaction Step One
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:5]=1[CH3:11])[CH:2]=C.I([O-])(=O)(=O)=[O:13].[Na+].[OH2:18]>C(Cl)(Cl)(Cl)Cl.C(#N)C.O.[Ru](Cl)(Cl)Cl>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:1][C:2]([OH:13])=[O:18])=[C:5]([CH3:11])[CH:6]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C=C)C1=C(C=C(C=C1)Br)C
Name
Quantity
48.6 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
1.474 g
Type
catalyst
Smiles
O.[Ru](Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred vigorously for 5.0 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
FILTRATION
Type
FILTRATION
Details
The residue was filtered though wet CELITE®
WASH
Type
WASH
Details
washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The mixture was further extracted with EtOAc (3×400 mL)
WASH
Type
WASH
Details
washed with sat. sodium sulfite/with conc. HCl (pH ca 2-3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 50.1 mmol
AMOUNT: MASS 11.47 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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